tert-Butyl 3-propanoylmorpholine-4-carboxylate
Description
tert-Butyl 3-propanoylmorpholine-4-carboxylate is a synthetic organic compound featuring a morpholine ring substituted at position 3 with a propanoyl group and at position 4 with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, enabling the modular construction of complex molecules. Its propanoyl substituent introduces a ketone functionality, which can participate in nucleophilic additions or serve as a site for further derivatization .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-propanoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
NITJKRQDEJGKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-propanoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-propanoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-propanoylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-propanoylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
The tert-butyl morpholine carboxylate scaffold is versatile, with substituent variations at position 3 significantly altering chemical and physical properties. Key analogs include:
Table 1: Substituent and Property Comparison
*Calculated based on structural analogs.
- Propanoyl vs. Hydroxymethyl: The propanoyl group increases hydrophobicity compared to the hydrophilic hydroxymethyl analog, making the former more suitable for lipid-soluble drug intermediates. The hydroxymethyl derivative’s hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents .
- Propanoyl vs. Formyl: The formyl group’s aldehyde functionality is highly reactive in condensation reactions (e.g., Wittig, Grignard), whereas the propanoyl ketone is less electrophilic but stabilizes enolate intermediates .
Heterocycle Modifications
Replacing the morpholine ring with piperidine or oxazolidine alters electronic and steric properties:
Table 2: Heterocycle Comparison
- Morpholine vs. Piperidine : Morpholine’s oxygen atom reduces basicity compared to piperidine, making it less prone to protonation in physiological conditions. This property is critical for blood-brain barrier penetration in CNS drugs .
- Oxazolidine : The constrained oxazolidine ring improves stereochemical control in catalysis, a feature exploited in enantioselective synthesis .
Stereochemical Considerations
Stereoisomers of tert-butyl morpholine carboxylates exhibit distinct pharmacological profiles. For example:
- (R)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate is preferred in antiviral drug synthesis due to its compatibility with target enzyme active sites.
- (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate shows reduced efficacy in the same applications, highlighting the role of chirality in bioactivity.
Biological Activity
tert-Butyl 3-propanoylmorpholine-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse research studies, case reports, and relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.31 g/mol. The compound features a morpholine ring, which is known for its ability to interact with biological systems due to its basic nitrogen atom and flexible structure.
Antimicrobial Properties
Recent studies have indicated that morpholine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that morpholine derivatives possess significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may play a role. Morpholine derivatives have been reported to act as inhibitors for various enzymes, including proteases and kinases. These interactions can lead to significant biological effects, such as modulating metabolic pathways or influencing cell signaling . The specific inhibitory effects of this compound on enzymes remain to be thoroughly investigated.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored, emphasizing the importance of protecting groups like tert-butyl during the synthesis process to enhance stability and reactivity .
Case Studies
- Antimicrobial Activity : A case study involving a series of morpholine derivatives showed that modifications at the carboxylic acid position significantly enhanced antimicrobial activity against E. coli. The presence of the tert-butyl group was noted to improve solubility and bioavailability, which are critical factors in drug development .
- Anticancer Potential : Another study focused on the effect of morpholine derivatives on breast cancer cell lines, where it was found that certain substitutions led to increased cytotoxicity compared to standard treatments. The findings suggest that further exploration of this compound could yield promising results in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
